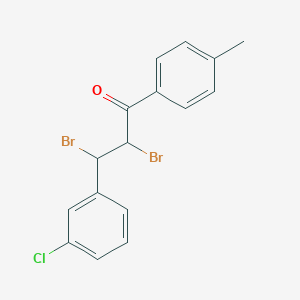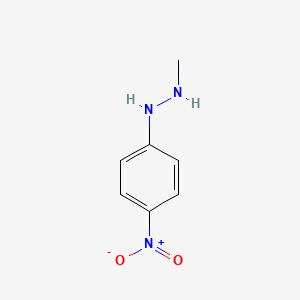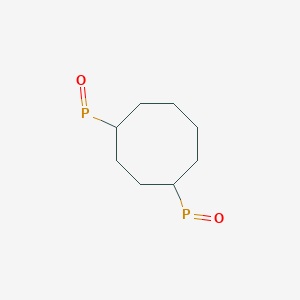![molecular formula C17H28N2OS B12610431 N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea CAS No. 648415-06-9](/img/structure/B12610431.png)
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of a thiourea group attached to a phenolic structure, which is further substituted with tert-butyl groups. These structural features contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the thiourea group can be substituted with alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkylating agents like methyl iodide or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or arylated thiourea derivatives.
Scientific Research Applications
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry: Utilized as a stabilizer in the production of plastics and other materials to enhance their durability.
Mechanism of Action
The antioxidant properties of N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea are attributed to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The thiourea group also plays a role in scavenging reactive oxygen species. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxyanisole
Uniqueness
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea stands out due to its combined antioxidant properties from both the phenolic and thiourea groups. This dual functionality enhances its effectiveness in various applications compared to similar compounds that may only possess one type of antioxidant activity.
Properties
CAS No. |
648415-06-9 |
|---|---|
Molecular Formula |
C17H28N2OS |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)ethylthiourea |
InChI |
InChI=1S/C17H28N2OS/c1-16(2,3)12-9-11(7-8-19-15(18)21)10-13(14(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H3,18,19,21) |
InChI Key |
XXNMEDVJVDFYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


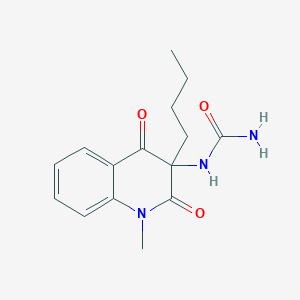
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
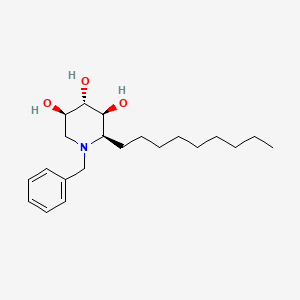
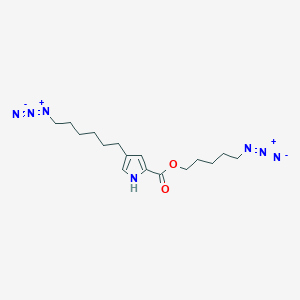
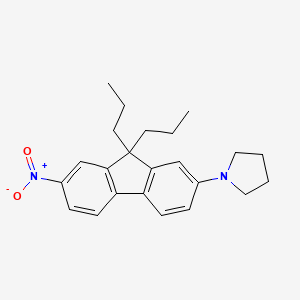
![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
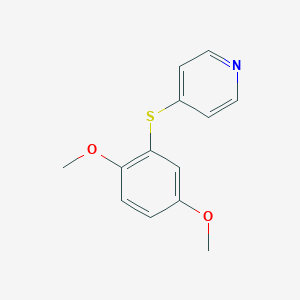
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
